molecular formula C11H17N3 B157172 4-(4-Methylpiperazino)aniline CAS No. 16153-81-4

4-(4-Methylpiperazino)aniline

Cat. No. B157172
CAS RN: 16153-81-4
M. Wt: 191.27 g/mol
InChI Key: MOZNZNKHRXRLLF-UHFFFAOYSA-N
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Description

4-(4-Methylpiperazino)aniline is a chemical compound that is structurally related to various aniline derivatives. Aniline derivatives are known for their wide range of applications in pharmaceuticals, dyes, and as intermediates in chemical synthesis. The presence of a piperazine ring, which is a common feature in many pharmaceuticals, suggests that 4-(4-Methylpiperazino)aniline could have potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related anilidopiperidine compounds has been explored in several studies. For instance, the synthesis of 4-anilidopiperidines, which are structurally similar to 4-(4-Methylpiperazino)aniline, has been reported to involve the incorporation of a phenylpiperidine pharmacophore, leading to potent opioid analgesic and anesthetic agents . Another study describes the synthesis of a novel organic-inorganic hybrid material involving a methylpiperazine moiety, which could share synthetic pathways with 4-(4-Methylpiperazino)aniline . Additionally, a practical microwave-assisted synthesis method for N-arylpiperazines has been developed, which could potentially be adapted for the synthesis of 4-(4-Methylpiperazino)aniline .

Molecular Structure Analysis

The molecular structure of compounds related to 4-(4-Methylpiperazino)aniline has been studied using various techniques. For example, the crystal structure of a related compound, 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline, has been investigated, revealing coplanar arrangements and intermolecular interactions . Similarly, the crystal structures of triazenes related to 4-(4-Methylpiperazino)aniline have been determined, providing insights into the conformational preferences of the piperazine ring .

Chemical Reactions Analysis

The chemical behavior of aniline derivatives under photoisomerization and photodissociation conditions has been studied. Aniline and its derivatives, such as 4-methylpyridine, undergo isomerization and dissociation upon excitation by photons, which could be relevant for understanding the reactivity of 4-(4-Methylpiperazino)aniline .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 4-(4-Methylpiperazino)aniline have been characterized. For instance, the thermal stability, optical absorption, and antioxidant properties of a methylpiperazine-based hybrid material have been determined, which could provide a basis for inferring the properties of 4-(4-Methylpiperazino)aniline . Additionally, the design and synthesis of dendrimers incorporating aniline units have been reported, which could shed light on the solubility and self-assembly behavior of 4-(4-Methylpiperazino)aniline .

Scientific Research Applications

1. Synthesis of Azo Dyes

A study by Miller and Miller (1949) focused on the quantitative estimation of various amines, including monomethyl-p-phenylene diamine, a derivative related to 4-(4-Methylpiperazino)aniline. Their research involved the formation of Schiff bases with amines and their application in dye synthesis, which is pertinent to the understanding of 4-(4-Methylpiperazino)aniline's role in dye formation and stability (Miller & Miller, 1949).

2. Biological Activity in Medicinal Chemistry

Ortega et al. (2000) synthesized new 2-quinoxalinecarbonitrile 1,4-di-N-oxides with different aniline derivatives, including 4-(4-Methylpiperazino)aniline. These compounds exhibited potential biological activities, showcasing the importance of 4-(4-Methylpiperazino)aniline in developing biologically active molecules (Ortega et al., 2000).

3. Synthesis of Anticancer and Antibacterial Agents

Ghasemi et al. (2017) demonstrated the synthesis of azo dyes from 4-(1-azolyl)aniline derivatives. The resulting compounds were evaluated for their antibacterial and anticancer properties, indicating the relevance of 4-(4-Methylpiperazino)aniline derivatives in the development of novel therapeutic agents (Ghasemi et al., 2017).

4. Catalytic Reactions and Synthesis

Koten et al. (1998) reported the use of aromatic amines, including aniline derivatives, in catalytic reactions for synthesizing N-alkylated compounds. This research provides insights into the potential of 4-(4-Methylpiperazino)aniline in catalysis and synthesis applications (Koten et al., 1998).

5. Metal-Organic Frameworks for Biomarker Detection

Jin and Yan (2021) developed a metal-organic framework (MOF) for detecting 4-Aminophenol, a biomarker of aniline. This indicates the potential application of 4-(4-Methylpiperazino)aniline in the design of MOFs for sensitive biomarker detection (Jin & Yan, 2021).

Safety And Hazards

4-(4-Methylpiperazino)aniline is a hazardous substance. It causes severe skin burns and eye damage . If swallowed, it is advised not to induce vomiting and to immediately call a poison center or doctor . In case of skin contact, it is recommended to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes .

properties

IUPAC Name

4-(4-methylpiperazin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-13-6-8-14(9-7-13)11-4-2-10(12)3-5-11/h2-5H,6-9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOZNZNKHRXRLLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90353214
Record name 4-(4-Methylpiperazino)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methylpiperazino)aniline

CAS RN

16153-81-4
Record name 4-(4-Methylpiperazino)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-methylpiperazin-1-yl)aniline
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In a manner similar to Preparation 3, hydrogenate 1-methyl-4-(4-nitrophenyl)piperazine over palladium on carbon in HCl/acetic acid to obtain the title compound.
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Synthesis routes and methods II

Procedure details

A solution of 1-methyl-4-(4-nitrophenyl)piperazine (1.03 g, 4.66 mmol) in MeOH (100 ml) was hydrogenated at 20° C. at atmospheric pressure using an H-Cube (flow rate at 1 ml/min and full hydrogen mode) using a Pd/C cartridge. The solvent was removed in vacuo to afford 4-(4-methylpiperazin-1-yl)benzenamine (0.82 g, 4.29 mmol, 92%) as an off-white solid. 1H NMR (CDCl3) 2.37 (3H, s), 2.62 (4H, t), 3.09 (4H, t), 3.40 (2H, br. s), 6.65 (2H, d), 6.82 (2H, d). LCMS (1) Rt: 0.98 min; m/z (ES+) 192.
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Synthesis routes and methods III

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
K Kaur, A Anbanandam, M Wilkinson… - NMR STUDIES OF …, 2016 - kuscholarworks.ku.edu
3.1. Abstract The rapid and alarming rise of antibiotic resistance in pathogens requires new targets for developing novel anti-infectives. The type III secretion system (T3SS) is essential …
Number of citations: 2 kuscholarworks.ku.edu
OM Ghoneim, A Bill, J Dhuguru, DE Szollosi… - Bioorganic & Medicinal …, 2018 - Elsevier
Infection triggers the release of pro-inflammatory cytokines (TNF-alpha and IL-6). Over-production, however, cause tissue injury seen in severe asthma. The ability of enaminone E121 …
Number of citations: 11 www.sciencedirect.com
S Wang, ZR Li, FZ Suo, XH Yuan, B Yu… - European Journal of …, 2019 - Elsevier
The histone lysine specific demethylase 1 (LSD1/KDM1A) is implicated in the development of cancers, targeting LSD1 has been recognized as a promising strategy for cancer therapy. …
Number of citations: 47 www.sciencedirect.com
MA Khajah, S Hawai, DE Szollosi, A Bill… - Biomedicine & …, 2021 - Elsevier
Brief introduction The synthetic compound enaminone E121 has an established role as a potent anti-tussive, bronchodilator and anti-inflammatory agent in asthma, cough, and colitis …
Number of citations: 3 www.sciencedirect.com
DA Scott, KJ Bell, CT Campbell, DJ Cook… - Bioorganic & medicinal …, 2009 - Elsevier
The optimization of compounds from the 3-amido-4-anilinoquinolines series of CSF-1R kinase inhibitors is described. The series has excellent activity and kinase selectivity. Excellent …
Number of citations: 22 www.sciencedirect.com
B Gotov, Š Toma - Chemical Papers, 1997 - chempap.org
The first review on liquid crystal substances was published in 1957 by Brown and Shaw [1]. Since that time synthesis of substances possessing liquid crys talline properties attracts the …
Number of citations: 2 chempap.org
M Al-Ghorbani, MA Gouda, M Baashen… - Polycyclic Aromatic …, 2022 - Taylor & Francis
Pyrimidine and piperazine are well known as being the backbone of many bulky compounds and a vital core structure in approved drugs; previous studies have shown that combining a …
Number of citations: 6 www.tandfonline.com
HM Liu, XP Xiong, JW Wu, HX Chen, Y Zhou… - European Journal of …, 2023 - Elsevier
LSD1 is overexpressed in various cancers and promotes tumor cell proliferation, tumor expansion, and suppresses immune cells infiltration and is closely associated with immune …
Number of citations: 3 www.sciencedirect.com
K Kaur - 2016 - kuscholarworks.ku.edu
Proteins are one of the most intriguing, versatile, and complex macromolecules in living systems. Proteins rarely function independently and perform their activities through a multitude …
Number of citations: 1 kuscholarworks.ku.edu
EF DiMauro, J Newcomb, JJ Nunes… - Journal of medicinal …, 2008 - ACS Publications
The lymphocyte-specific kinase (Lck), a member of the Src family of cytoplasmic tyrosine kinases, is expressed in T cells and natural killer (NK) cells. Genetic evidence, including …
Number of citations: 36 pubs.acs.org

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